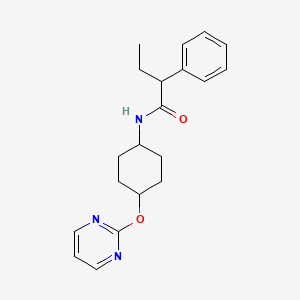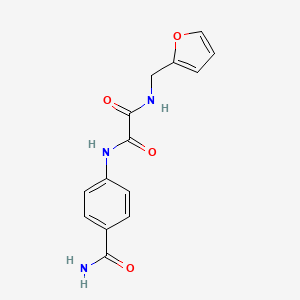![molecular formula C15H13ClN4O2S B2735411 methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893915-14-5](/img/structure/B2735411.png)
methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are known for their high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also has a thioether group attached to a propanoate ester.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluations
- The compound's structural framework has been utilized in synthesizing derivatives with potent biological activities. For instance, derivatives formed via reactions of related chemical structures with hydrazine derivatives and other nucleophiles have been evaluated for antiviral activities (Sayed & Ali, 2007). Similarly, the synthesis of novel heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine motif has led to the discovery of compounds with significant antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer and Antimicrobial Activities
- Research focused on new 1,3-oxazole clubbed pyridyl-pyrazolines, which are related to the structural class of methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, has shown promising anticancer and antimicrobial activities. These studies highlight the compound's role in addressing microbe resistance to pharmaceutical drugs and targeting cancer cells (Katariya, Vennapu, & Shah, 2021).
Chemical Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized, providing a basis for further biological evaluations. The synthesis involves reactions with various nucleophiles, leading to the formation of compounds with potential biological activities. These synthetic routes offer insights into the compound's versatility in drug development (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Novel Synthesis Approaches
- Innovative synthetic methods have been developed to create derivatives of the compound, exploring its potential in generating new therapeutic agents. These approaches include one-pot syntheses and the use of green chemistry principles, emphasizing the compound's role in sustainable drug discovery (Yadav, Lim, Kim, & Jeong, 2021).
Direcciones Futuras
The future research directions could involve studying the biological activities of this compound, as pyrimidine derivatives have shown a wide range of biological potential . Further studies could also focus on the synthesis and structural modification of this compound to enhance its potential biological activities.
Propiedades
IUPAC Name |
methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-9(15(21)22-2)23-14-12-7-19-20(13(12)17-8-18-14)11-5-3-10(16)4-6-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLXDVONJMZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)
![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)
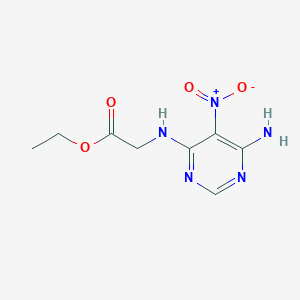
![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)
![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)
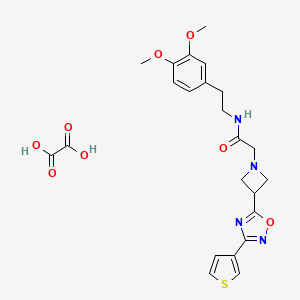
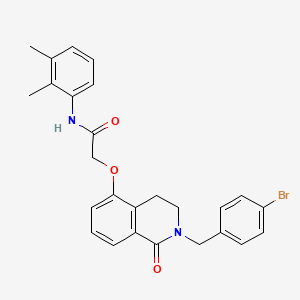
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)
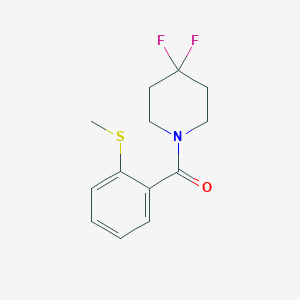
![N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide](/img/structure/B2735348.png)
